2-Methyl-5-phenyl-1H-pyrrole
Overview
Description
2-Methyl-5-phenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C11H11N. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Pyrrole-containing compounds are known to have a diverse range of biological activities and can interact with various targets .
Mode of Action
It is known that pyrrole-containing compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The molecular weight of 2-methyl-5-phenyl-1h-pyrrole is 157212 Da , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole-containing compounds .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
Indole derivatives, which are structurally similar to pyrroles, have been found to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyrrole derivative .
Another method involves the cyclization of N-acyl derivatives of pyrrole. For example, the condensation of carboxylic acid moieties with substituted amines, followed by acid-mediated cyclization, can yield N-acyl derivatives of pyrrole, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), sulfonating agents (sulfur trioxide-pyridine complex).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
2-Methyl-5-phenyl-1H-pyrrole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Methyl-5-phenyl-1H-pyrrole can be compared with other similar compounds, such as:
2-Phenyl-5-methyl-1H-pyrrole: Similar structure but with the positions of the methyl and phenyl groups reversed.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains additional functional groups, leading to different chemical and biological properties.
Indole derivatives: Share a similar heterocyclic structure but with a fused benzene ring, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZVJJIBIGCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184509 | |
Record name | Pyrrole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-21-5 | |
Record name | 2-Methyl-5-phenyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3042-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrole, 2-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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